Carbamic acid, diphenyl-, 1-methyl-4-piperidyl ester
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Overview
Description
Muscarinic acetylcholine receptor antagonist 1 is a compound that inhibits the action of acetylcholine on muscarinic receptors. These receptors are part of the G-protein coupled receptor family and are found in various tissues throughout the body, including the central and peripheral nervous systems. Muscarinic acetylcholine receptors play a crucial role in numerous physiological processes, such as smooth muscle contraction, glandular secretion, and modulation of heart rate .
Preparation Methods
The synthesis of muscarinic acetylcholine receptor antagonist 1 typically involves the creation of piperazine-triazole derivatives. One common synthetic route includes the reaction of benzonitrile with piperazine and triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to a specific temperature to facilitate the reaction .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Muscarinic acetylcholine receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed are often oxidized derivatives of the original compound.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride. The products are usually reduced forms of the compound, with changes in functional groups.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Scientific Research Applications
Muscarinic acetylcholine receptor antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study receptor-ligand interactions and the effects of structural modifications on receptor binding.
Biology: The compound is employed in research to understand the role of muscarinic receptors in various biological processes, including neurotransmission and muscle contraction.
Mechanism of Action
Muscarinic acetylcholine receptor antagonist 1 exerts its effects by binding to the muscarinic receptors and preventing acetylcholine from activating them. This inhibition occurs through competitive binding at the orthosteric site of the receptor. The blockade of these receptors leads to a decrease in intracellular calcium levels and subsequent inhibition of downstream signaling pathways, such as the phospholipase C and protein kinase C pathways .
Comparison with Similar Compounds
Muscarinic acetylcholine receptor antagonist 1 is unique in its high selectivity for muscarinic receptors compared to other similar compounds. Some similar compounds include:
Atropine: A well-known muscarinic antagonist used in various medical applications.
Scopolamine: Another muscarinic antagonist with applications in treating motion sickness and postoperative nausea.
Pirenzepine: A selective antagonist for the M1 subtype of muscarinic receptors, used primarily in gastrointestinal disorders.
Muscarinic acetylcholine receptor antagonist 1 stands out due to its specific binding affinity and potential for fewer side effects compared to these other compounds .
Properties
CAS No. |
101491-79-6 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C19H22N2O2/c1-20-14-12-18(13-15-20)23-19(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI Key |
RQDLDNLBJUDOFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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